molecular formula C16H15N3OS2 B2885736 1-methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219914-63-2

1-methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2885736
CAS No.: 1219914-63-2
M. Wt: 329.44
InChI Key: UVTCCWDPNDVVCN-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a thiophene moiety and a methylthio-substituted phenyl group. Pyrazole derivatives are widely studied due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities . This compound is synthesized via coupling reactions between pyrazole amines and carboxylic acid derivatives, as exemplified by catalytic methods using TiCl4 or carbodiimide-based protocols (e.g., N,N-dicyclohexylcarbodiimide) . Its structure combines a pyrazole core with heterocyclic (thiophene) and sulfur-containing (methylthio) substituents, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

2-methyl-N-(2-methylsulfanylphenyl)-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-19-13(10-12(18-19)15-8-5-9-22-15)16(20)17-11-6-3-4-7-14(11)21-2/h3-10H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTCCWDPNDVVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions For instance, the synthesis might start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

The structural and functional nuances of this compound can be better understood by comparing it with analogous pyrazole carboxamides. Below is a detailed analysis of key analogs, focusing on substituent effects, synthetic strategies, and biological outcomes.

Structural and Functional Analogues

Substituent Variations on the Pyrazole Core
  • Trifluoromethyl Derivatives : Compounds such as 1-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () replace the thiophene and methylthio groups with a trifluoromethyl moiety. These derivatives exhibit enhanced metabolic stability and potency in antiviral assays (e.g., measles virus inhibition) due to the electron-withdrawing trifluoromethyl group .
  • Chlorothiophene Sulfonamide Derivatives : N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide () introduces a sulfonamide linker and chlorine atoms, improving antibacterial activity (46.7% yield after purification) .
Modifications on the Phenyl Ring
  • Methylthio vs. Trifluoromethyl Substitution : highlights that replacing the methylthio group in compound 36 with a trifluoromethyl group (as in compound 49 ) reduces binding affinity at the PCP site, underscoring the importance of sulfur-based substituents for target engagement .
  • Halo and Methyl Substitutions: Derivatives with 6-fluoro or 5-bromo substituents on the phenyl ring (e.g., compounds 53–55 in ) show higher affinity than non-halo analogs, while methyl groups are detrimental to activity .

Pharmacologically Relevant Analogs

  • Razaxaban (DPC 906): This clinical-stage factor Xa inhibitor, 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide, demonstrates how trifluoromethyl and aromatic substituents enhance selectivity and oral bioavailability .
  • VEGFR Inhibitors: Pyrazole carboxamides like 1-methyl-N-(4-methyl-3-(trifluoromethyl)phenyl)-4-(pyridin-4-ylmethylamino)-1H-pyrazole-5-carboxamide () target tyrosine kinases, emphasizing the role of pyridine and trifluoromethyl groups in receptor binding .

Biological Activity

1-Methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The compound is synthesized through a Knoevenagel reaction involving 3-methylthiophene-2-carbaldehyde and malononitrile. The reaction takes place in ethanol with piperidine as a catalyst, yielding the desired product after crystallization from dimethylformamide . The structural characterization is typically performed using X-ray crystallography, confirming the molecular geometry and stability through intermolecular hydrogen bonding interactions .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results showed notable zones of inhibition, suggesting its potential as an antimicrobial agent .

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. mirabilis12
B. subtilis17

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects through inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. The effectiveness was evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method, showing significant protective effects at varying concentrations .

3. Anticancer Potential

Pyrazole derivatives have been recognized for their anticancer activities. The compound's ability to induce apoptosis in cancer cell lines was evaluated using MTT assays, revealing IC50 values comparable to established anticancer agents. This suggests a promising avenue for further development in cancer therapeutics .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives similar to the compound :

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and screened for their antimicrobial properties against E. coli and S. aureus. The results indicated a strong correlation between structural modifications and increased antimicrobial efficacy .
  • Anti-inflammatory Mechanism : Research investigating the anti-inflammatory properties of pyrazole compounds revealed that they inhibit key inflammatory pathways, reducing edema in animal models when administered at specific dosages .

Q & A

Q. Example Table: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature70°C under N₂75% yield, 98% purity
SolventEthanol/water (3:1)Reduced byproducts
CatalystTriethylamine (0.5 eq)Accelerates coupling

Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

Basic Research Question
Characterization relies on complementary spectroscopic methods:

  • ¹H/¹³C NMR : Identify substituents on the pyrazole core (e.g., methylthio group at δ ~2.5 ppm for S-CH₃) and confirm regiochemistry of the thiophene ring .
  • IR Spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₆N₃OS₂: 366.0732) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

How can X-ray crystallography using SHELX refine the structural ambiguities of this compound?

Advanced Research Question
SHELX software (e.g., SHELXL-2018) is critical for resolving crystallographic

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and validate via R-factor convergence (<5%).
  • Challenges : Address disorder in the methylthio group using PART instructions and free variable constraints .

Q. Example Table: Crystallographic Data

ParameterValue
Space groupP2₁/c
R-factor0.039
C-C bond lengths1.45–1.49 Å (pyrazole)

What experimental designs are recommended for evaluating its biological activity, particularly enzyme inhibition?

Advanced Research Question
Design assays to probe mechanisms:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Calculate IC₅₀ via dose-response curves (0.1–100 µM range) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Controls : Include structurally analogous compounds (e.g., lacking the methylthio group) to isolate pharmacophore contributions .

How can computational modeling predict binding interactions with biological targets?

Advanced Research Question
Combine molecular docking and dynamics:

  • Docking (AutoDock Vina) : Simulate binding to thrombin or factor Xa (PDB: 1F0S). Prioritize poses with hydrogen bonds to Ser195 (catalytic triad) .
  • MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
  • Limitations : Address discrepancies between in silico predictions and in vitro results by refining force field parameters .

How should researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Advanced Research Question
Address inconsistencies through methodological rigor:

  • Assay Standardization : Normalize protocols (e.g., pre-incubation time, buffer pH) to reduce variability .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. Report confidence intervals (95% CI) .
  • Meta-Analysis : Aggregate data from >5 independent studies using random-effects models to identify outliers .

Q. Example Table: Contradictory IC₅₀ Values

StudyIC₅₀ (µM)Assay Conditions
A (2024)0.12pH 7.4, 37°C, 1 hr
B (2025)1.8pH 6.8, 25°C, 30 min

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